Methyl 2-(3-methylbutylcarbamoylamino)propanoate
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Overview
Description
Methyl 2-(3-methylbutylcarbamoylamino)propanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is used in various scientific research applications, including drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methylbutylcarbamoylamino)propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 2-(3-methylbutylcarbamoylamino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylbutylcarbamoylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(3-methylbutylcarbamoylamino)propanoic acid.
Reduction: The major product is 2-(3-methylbutylcarbamoylamino)propanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-methylbutylcarbamoylamino)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-methylbutylcarbamoylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester used as a solvent and in organic synthesis.
Ethyl acetate: Another ester commonly used as a solvent and in the production of various chemicals.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Methyl 2-(3-methylbutylcarbamoylamino)propanoate is unique due to its specific structure, which includes a carbamoylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable in specialized research applications.
Properties
IUPAC Name |
methyl 2-(3-methylbutylcarbamoylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-7(2)5-6-11-10(14)12-8(3)9(13)15-4/h7-8H,5-6H2,1-4H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPHKZDBGEHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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